molecular formula C21H16N6O3 B2584749 N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251707-10-4

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2584749
CAS No.: 1251707-10-4
M. Wt: 400.398
InChI Key: KNGAXLZNWDGMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine derivative characterized by a 1,2,4-triazolo[4,3-a]pyrazin core substituted with a 2-methylphenoxy group at position 8 and an acetamide-linked 4-cyanophenyl moiety.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c1-14-4-2-3-5-17(14)30-20-19-25-27(21(29)26(19)11-10-23-20)13-18(28)24-16-8-6-15(12-22)7-9-16/h2-11H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGAXLZNWDGMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the triazolopyrazine intermediate.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction, where the triazolopyrazine intermediate reacts with a methylphenol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit notable anticancer properties. For instance:

  • Synthesis and Testing : In a study involving the synthesis of various triazole derivatives, compounds were screened for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anticonvulsant Properties

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has also been investigated for its anticonvulsant properties:

  • Preclinical Studies : Compounds featuring the triazole ring have shown promising results in preclinical models for seizure protection. For example, derivatives with similar configurations demonstrated effective protection in electroshock-induced seizure models .
  • Structure-Activity Relationship (SAR) : The SAR studies suggest that the presence of electron-withdrawing groups enhances the anticonvulsant activity. Modifications to the phenyl rings can significantly affect the efficacy of these compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure FeaturesIC50 Values (µM)Reference
AnticancerTriazole derivatives5.71 (MCF-7)
24.38 (PC3)
AnticonvulsantTriazole ring18.4 (ED50)
Electron-withdrawing groups9.2 (Protection Index)

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents on the triazolopyrazine core and the acetamide side chain, leading to differences in physicochemical properties, synthetic accessibility, and bioactivity. Key comparisons include:

Core Modifications

2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Substituents: 4-Chlorobenzylsulfanyl at position 8; 2,5-dimethylphenyl on acetamide. However, the 2,5-dimethylphenyl group may sterically hinder target interactions compared to the target compound’s 4-cyanophenyl . Synthesis: Prepared via nucleophilic substitution, yielding 68–74% .

8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Substituents: Amino group at position 8; benzylpiperazine-linked phenyl at position 4. Impact: The amino group improves solubility, while the benzylpiperazine moiety may enhance central nervous system (CNS) penetration. This contrasts with the target compound’s 2-methylphenoxy group, which prioritizes peripheral activity .

Acetamide Side Chain Variations

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Substituents: Sulfamoylphenyl and cyano groups. Impact: The sulfamoyl group confers hydrogen-bonding capacity, likely enhancing target engagement in enzymes like carbonic anhydrase. The target compound’s 4-cyanophenyl lacks this but offers simpler synthetic routes . Spectral Data: IR peaks at 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O); 94% yield .

2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Substituents: Amino at position 8; phenoxy-acetamide side chain. Impact: The amino group increases polarity, improving water solubility but reducing blood-brain barrier penetration. The phenoxy group’s electron-donating nature contrasts with the target’s 2-methylphenoxy, which balances steric and electronic effects .

Pharmacological and Physicochemical Insights

  • Lipophilicity: The target compound’s 4-cyanophenyl and 2-methylphenoxy groups balance lipophilicity (LogP ~2.5–3.0), favoring moderate tissue penetration. Sulfanyl analogs (e.g., ) exhibit higher LogP (~3.5), risking hepatotoxicity.
  • Metabolic Stability: Cyano groups resist oxidative metabolism, whereas amino-substituted analogs (e.g., ) may undergo faster hepatic clearance.
  • Target Selectivity: The 2-methylphenoxy group may enhance selectivity for kinases or phosphodiesterases over benzodiazepine receptors, unlike benzylpiperazine-containing analogs .

Biological Activity

N-(4-cyanophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS No. 1251707-10-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

N 4 cyanophenyl 2 8 2 methylphenoxy 3 oxo 2H 3H 1 2 4 triazolo 4 3 a pyrazin 2 yl acetamide\text{N 4 cyanophenyl 2 8 2 methylphenoxy 3 oxo 2H 3H 1 2 4 triazolo 4 3 a pyrazin 2 yl acetamide}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The findings indicate potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit moderate antimicrobial activity against a range of bacterial and fungal strains. For instance:

CompoundActivityBacterial Strains TestedFungal Strains Tested
Similar Triazole DerivativesModerateE. coli, S. aureusC. albicans

The antimicrobial efficacy was assessed through standard methods comparing the new compounds with established antibiotics like Streptomycin and Nystatin .

Anticancer Activity

In vitro studies have indicated that this compound shows promising anticancer properties. A study involving various cancer cell lines demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)Reference Compound
A549 (Lung)15.0Doxorubicin
MCF7 (Breast)20.5Doxorubicin

These results suggest that the compound may interact with specific cellular pathways involved in cancer proliferation and survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.

Case Studies

  • Antitumor Activity :
    A study explored the effects of triazole derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced the cytotoxicity against A549 and MCF7 cells significantly .
  • Antimicrobial Evaluation :
    Another research effort evaluated the antimicrobial properties of similar compounds against various pathogens. The findings revealed that modifications in the phenoxy groups could lead to increased antibacterial potency .

Q & A

Basic Research Questions

What synthetic methodologies are applicable for preparing the triazolo-pyrazine core of this compound?

The triazolo-pyrazine scaffold can be synthesized via sequential substitution, reduction, and cyclization reactions. For example, substituted nitrobenzene derivatives can undergo nucleophilic aromatic substitution with heterocyclic alcohols (e.g., 2-pyridinemethanol) under alkaline conditions, followed by nitro-group reduction using iron powder in acidic media . Cyclization to form the triazole ring may employ condensing agents like DCC or EDCl, with optimization of reaction time and temperature to minimize side products. Structural analogs in PubChem data suggest that microwave-assisted synthesis could enhance reaction efficiency .

How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can identify the cyanophenyl group (δ ~7.6–7.8 ppm for aromatic protons, δ ~110–120 ppm for nitrile carbon) and the triazolo-pyrazine core (distinct splitting patterns for fused rings).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₁₅N₅O₂) with a molecular ion peak [M+H]⁺ at m/z 381.12.
  • IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group, while carbonyl stretches (~1700 cm⁻¹) validate the acetamide and triazolo-pyrazinone moieties .

What computational tools are available to predict the compound’s physicochemical properties?

Software like Gaussian or ORCA can calculate logP, solubility, and pKa using density functional theory (DFT). PubChem-derived parameters (e.g., topological polar surface area, hydrogen bond donors/acceptors) help assess bioavailability. For reaction pathway prediction, tools like ICReDD integrate quantum chemical calculations to optimize synthetic routes and reduce trial-and-error experimentation .

Advanced Research Questions

How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Contradictions may arise from tautomerism in the triazolo-pyrazinone ring or impurities. Strategies include:

  • Variable Temperature NMR : To detect dynamic equilibria between tautomeric forms.
  • 2D NMR (COSY, HSQC) : To map coupling between protons and carbons, resolving overlapping signals.
  • X-ray Crystallography : Definitive confirmation of solid-state structure, as demonstrated in analogs from Acta Crystallographica .

What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst loading) to identify critical factors.
  • Flow Chemistry : Continuous processing minimizes side reactions, as seen in industrial-scale syntheses of similar intermediates .
  • In-line Analytics (PAT) : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model interactions with enzymes like kinases or GPCRs. For example, the acetamide group may form hydrogen bonds with catalytic residues, while the triazolo-pyrazine core provides π-π stacking with aromatic pockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) assays .

What analytical methods resolve discrepancies in bioactivity data across different assays?

  • Meta-analysis : Compare IC₅₀ values from enzyme inhibition vs. cell-based assays to assess membrane permeability or off-target effects.
  • SAR Studies : Modify substituents (e.g., methylphenoxy vs. methoxyphenyl) to isolate pharmacophoric elements.
  • LC-MS/MS : Quantify intracellular compound concentrations to correlate efficacy with bioavailability .

How can reaction kinetics be studied to improve the scalability of the synthesis?

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates.
  • Microreactor Trials : Evaluate mass/heat transfer limitations under varying flow rates.
  • Computational Fluid Dynamics (CFD) : Model reactor geometries to optimize mixing and temperature gradients .

Methodological Challenges and Solutions

How to address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent Systems : Use DMSO/PEG mixtures (<1% v/v) to maintain compound stability.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomes to enhance dispersibility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .

What approaches validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic/basic conditions, UV light, and oxidants (H₂O₂) to identify degradation products via LC-MS.
  • Plasma Stability Assays : Incubate with human plasma and quantify remaining compound over 24 hours.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months, monitoring changes by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.